molecular formula C29H31N3O5 B12206522 3'-(1-benzofuran-2-ylcarbonyl)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-(1-benzofuran-2-ylcarbonyl)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12206522
M. Wt: 501.6 g/mol
InChI Key: CMQADOCFPMYZDL-UHFFFAOYSA-N
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Description

3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran moiety, followed by the introduction of the indole and pyrrole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to improve efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and spiro compounds. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of 3’-(1-benzofuran-2-ylcarbonyl)-1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxyspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione lies in its combination of functional groups, which gives it distinct chemical and biological properties .

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-1-butyl-1'-[3-(dimethylamino)propyl]-3'-hydroxyspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C29H31N3O5/c1-4-5-16-31-21-13-8-7-12-20(21)29(28(31)36)24(26(34)27(35)32(29)17-10-15-30(2)3)25(33)23-18-19-11-6-9-14-22(19)37-23/h6-9,11-14,18,34H,4-5,10,15-17H2,1-3H3

InChI Key

CMQADOCFPMYZDL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCN(C)C)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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